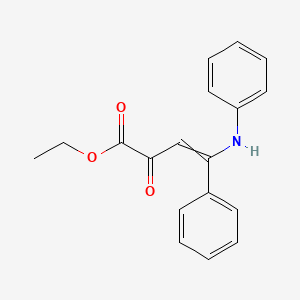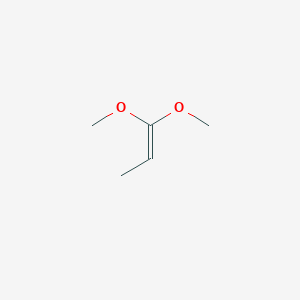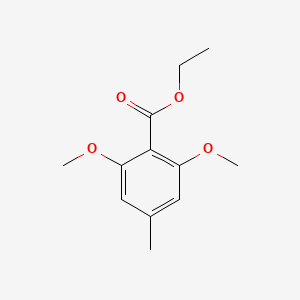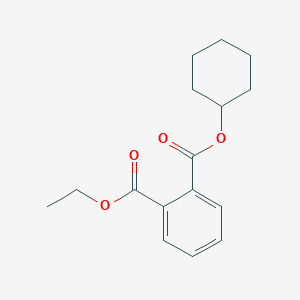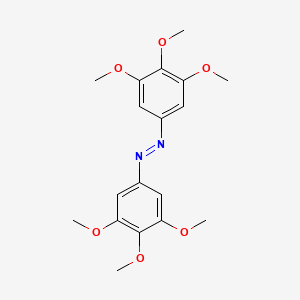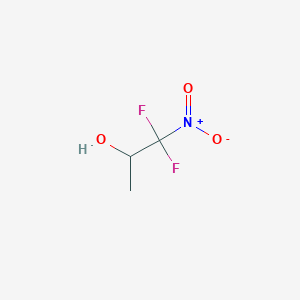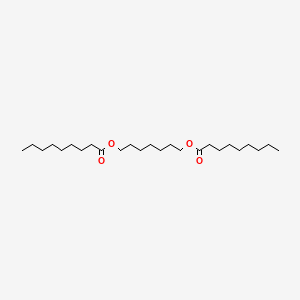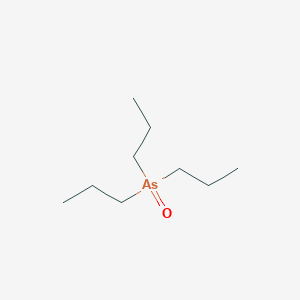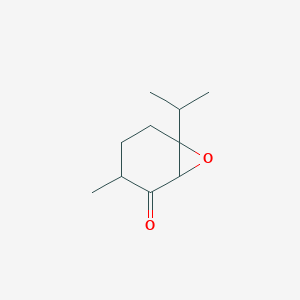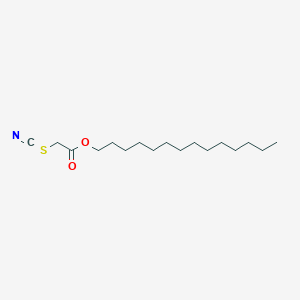
Tetradecyl 2-thiocyanatoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 2-thiocyanatoacetate: is an organic compound with the molecular formula C17H31NO2S It is a thiocyanate ester, which means it contains the functional group -SCN attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecyl 2-thiocyanatoacetate typically involves the reaction of tetradecyl alcohol with thiocyanatoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor continuously, and the product is collected at the other end. This method also reduces the risk of side reactions and improves the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecyl 2-thiocyanatoacetate undergoes various types of chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonates or sulfinates.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed:
Oxidation: Sulfonates or sulfinates.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tetradecyl 2-thiocyanatoacetate is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of thiocyanate esters on cellular processes. It has been found to interact with various enzymes and proteins, making it a useful tool in biochemical studies.
Medicine: this compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Tetradecyl 2-thiocyanatoacetate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
Tetradecylthioacetic acid: This compound is similar in structure but contains a carboxylic acid group instead of a thiocyanate group.
Tetradecyl hydrogen sulfate: Another similar compound, but with a sulfate group instead of a thiocyanate group.
Uniqueness: Tetradecyl 2-thiocyanatoacetate is unique due to its thiocyanate functional group, which imparts distinct chemical reactivity and biological activity. This makes it different from other similar compounds and provides it with unique applications in various fields.
Propriétés
Numéro CAS |
5399-27-9 |
|---|---|
Formule moléculaire |
C17H31NO2S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
tetradecyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C17H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-17(19)15-21-16-18/h2-15H2,1H3 |
Clé InChI |
NYWYNCUSSBTUQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


